molecular formula C9H6FIN2O B13091404 7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine

7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine

Cat. No.: B13091404
M. Wt: 304.06 g/mol
InChI Key: POIRWQKWVBCDKG-UHFFFAOYSA-N
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Description

7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique substitution pattern, offers interesting properties for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine typically involves a multi-step process. One common method starts with 7-fluoro-2-methoxy-1,5-naphthyridine as the precursor. The iodination is achieved using iodine and a base such as diisopropylamine in a solvent like tetrahydrofuran at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield an amino derivative, while cross-coupling with an aryl boronic acid would produce a biaryl compound.

Scientific Research Applications

7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-8-iodo-2-methoxy-1,5-naphthyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and biological activity. The combination of these substituents is less common, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C9H6FIN2O

Molecular Weight

304.06 g/mol

IUPAC Name

7-fluoro-8-iodo-2-methoxy-1,5-naphthyridine

InChI

InChI=1S/C9H6FIN2O/c1-14-7-3-2-6-9(13-7)8(11)5(10)4-12-6/h2-4H,1H3

InChI Key

POIRWQKWVBCDKG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)I

Origin of Product

United States

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